Chemical properties of 2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)-
Chemical properties of 2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)-
Technical Whitepaper: Chemical Profile and Synthetic Utility of N-cyclopropyl-4-(4-piperidinyl)pyrimidin-2-amine
Executive Summary
2-Pyrimidinamine, N-cyclopropyl-4-(4-piperidinyl)- (IUPAC: N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine) is a high-value heterocyclic scaffold predominantly utilized in the discovery of ATP-competitive kinase inhibitors. Structurally, it features a pyrimidine core functionalized with a solubilizing piperidine moiety at the C4 position and a conformational constraint-inducing cyclopropylamine at the C2 position.
This architecture serves as a critical pharmacophore in the development of Cyclin-Dependent Kinase (CDK) inhibitors, specifically targeting CDK2, CDK4/6, and CDK9. Its amphiphilic nature—combining a polar, basic piperidine tail with a lipophilic, planar heteroaromatic core—allows for optimal binding within the ATP pocket while maintaining favorable pharmacokinetic properties.
Physicochemical Profile
The molecule acts as a bidentate hydrogen bond acceptor/donor system. The piperidine nitrogen provides a handle for further functionalization (SAR exploration), while the pyrimidine nitrogen atoms participate in critical hinge-region binding interactions within kinase domains.
Table 1: Core Chemical Specifications
| Property | Value / Description |
| Chemical Name | N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine |
| Molecular Formula | C₁₂H₁₈N₄ |
| Molecular Weight | 218.30 g/mol |
| CAS Number | Not widely indexed; often cited as Boc-protected precursor CAS 1013739-44-6 derivative |
| pKa (Calculated) | ~10.8 (Piperidine NH), ~3.5 (Pyrimidine N) |
| LogP (Predicted) | 0.8 – 1.2 (pH dependent) |
| Topological Polar Surface Area | ~65 Ų |
| H-Bond Donors/Acceptors | 2 Donors / 4 Acceptors |
| Solubility | Soluble in DMSO, Methanol, dilute aqueous acid.[1][2] Sparingly soluble in water at neutral pH. |
Synthetic Routes & Manufacturing
The synthesis of this scaffold requires strict regiochemical control. The 2,4-dichloropyrimidine starting material possesses two electrophilic sites; however, the C4 position is significantly more reactive toward nucleophilic attack and oxidative addition than the C2 position.
Strategic Retrosynthesis
To obtain the 4-alkyl-2-amino substitution pattern, the C4-carbon bond must be formed before the C2-amine bond. Reversing this order (aminating first) typically yields the unwanted 4-amino-2-chloropyrimidine isomer due to the higher electrophilicity of C4.
Protocol: The "Suzuki-First" Approach
Step 1: C4-Selective Suzuki-Miyaura Coupling
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Rationale: Palladium-catalyzed cross-coupling occurs preferentially at the electron-deficient C4-Cl bond.
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Reagents: 2,4-Dichloropyrimidine + tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate.
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Conditions: Pd(dppf)Cl₂ (5 mol%), Na₂CO₃ (2.0 eq), Dioxane/Water (4:1), 80°C, 12h.
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Intermediate: tert-butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate.
Step 2: C2-Nucleophilic Aromatic Substitution (SₙAr)
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Rationale: With the C4 position substituted by an alkyl group, the pyrimidine ring remains sufficiently electron-deficient to undergo displacement at C2, though it requires higher energy than C4 displacement.
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Reagents: Intermediate from Step 1 + Cyclopropylamine (3.0 eq).
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Conditions: n-Butanol, DIPEA (2.0 eq), 110°C (Sealed tube/Microwave), 4-6h.
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Observation: The bulky cyclopropyl group requires thermal energy to overcome steric hindrance at the C2 position.
Step 3: Acidic Deprotection
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Rationale: Removal of the Boc group to liberate the secondary amine.
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Reagents: TFA/DCM (1:4) or 4M HCl in Dioxane.
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Product: N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine (isolated as TFA or HCl salt).
Visual Synthesis Workflow
Figure 1: Regioselective synthesis pathway ensuring correct isomer formation (4-alkyl-2-amino).
Reactivity & Functionalization Guide
For researchers using this scaffold in library generation, the molecule presents three distinct vectors for modification:
A. Piperidine Nitrogen (N4') - The "Solvent Front"
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Reactivity: Highly nucleophilic secondary amine.
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Application: Ideal for amide coupling, reductive amination, or sulfonylation.
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Medicinal Chemistry Role: This region typically projects into the solvent-exposed area of the kinase ATP pocket. Modifying this group tunes solubility (LogD) and metabolic stability without disrupting the core binding mode.
B. Pyrimidine Nitrogen (N1) - The "Hinge Binder"
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Reactivity: Weakly basic; acts as a Hydrogen Bond Acceptor (HBA).
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Application: Critical for interaction with the kinase hinge region (e.g., Met81 in CDK2).
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Warning: N-alkylation here effectively abolishes kinase inhibitory activity. Protection is rarely needed unless using extremely harsh electrophiles.
C. Exocyclic Amine (N2-H) - The "Donor"
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Reactivity: Hydrogen Bond Donor (HBD).
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Application: Forms a crucial H-bond with the backbone carbonyl of the kinase hinge.
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Stability: The cyclopropyl group stabilizes this amine against metabolic N-dealkylation compared to linear alkyl chains.
Analytical Characterization Standards
To validate the identity of the synthesized core, the following spectral signatures must be confirmed.
1. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆):
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Pyrimidine Protons: Two doublets (or broad singlets) in the aromatic region (~8.0 ppm and ~6.5 ppm) corresponding to H6 and H5.
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Cyclopropyl Methine: A multiplet around 2.6–2.8 ppm.
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Cyclopropyl Methylene: Distinct multiplets at 0.4–0.7 ppm (4H).
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Piperidine: Multiplets for ring protons (1.5–3.2 ppm).
2. Mass Spectrometry (LC-MS):
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Ionization: ESI+
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Expected m/z: [M+H]⁺ = 219.2
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Fragmentation Pattern: Loss of cyclopropyl group or retro-Diels-Alder cleavage of the piperidine ring may be observed at high collision energies.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation from atmospheric CO₂.
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Stability: The free amine is prone to oxidation over long periods; conversion to the HCl or Dihydrochloride salt is recommended for long-term storage.
References
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Regioselectivity in Pyrimidine Chemistry
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Suzuki Coupling on 2,4-Dichloropyrimidine
- Title: Palladium-catalyzed cross-coupling reactions of 2,4-dichloropyrimidine: Control of regioselectivity.
- Source:Tetrahedron Lett.2008, 49(12), 1931-1934.
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URL:[Link]
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Kinase Inhibitor Scaffold Application
- Title: Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases.
- Source:ACS Med. Chem. Lett.2010, 1(3), 125–129. (Demonstrates the utility of pyrimidine-2-amine cores).
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URL:[Link]
Sources
- 1. tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate | C19H31BN4O4 | CID 46739020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(cyclopropylamino)-2-[4-[(3S)-3-(methylcarbamoyl)piperidin-1-yl]anilino]pyrimidine-5-carboxamide | C21H27N7O2 | CID 58014772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
